Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate

Descripción

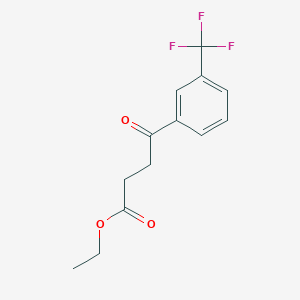

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate (C₁₃H₁₃F₃O₃, molecular weight 274.24 g/mol) is a fluorinated organic ester featuring a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring (Figure 1). This compound belongs to a broader class of 4-oxo-4-(substituted phenyl)butyrate esters, which serve as intermediates in pharmaceutical and agrochemical synthesis due to their reactive ketone and ester functionalities . The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the ketone, making it a valuable precursor for nucleophilic additions or condensations.

Propiedades

IUPAC Name |

ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-2-19-12(18)7-6-11(17)9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXGZNOMCFBJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601579 | |

| Record name | Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166312-68-1 | |

| Record name | Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 3-trifluoromethylbenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by an intramolecular aldol condensation to form the desired product.

Reaction Conditions:

Reagents: Ethyl acetoacetate, 3-trifluoromethylbenzaldehyde, sodium ethoxide

Solvent: Ethanol

Temperature: Room temperature to reflux

Time: Several hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone group can be reduced to form an alcohol derivative.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: 4-oxo-4-(3-trifluoromethylphenyl)butanoic acid

Reduction: 4-hydroxy-4-(3-trifluoromethylphenyl)butyrate

Substitution: Various ester or amide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate exhibit promising anticancer properties. The trifluoromethyl group is known to enhance biological activity by improving the compound's interaction with biological targets. Research has shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer agents.

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating potential applications in treating inflammatory diseases.

1.3 Drug Delivery Systems

Due to its favorable lipophilicity, this compound can be utilized in drug delivery systems. Its ability to penetrate cellular membranes makes it a suitable candidate for formulating transdermal patches or liposomal formulations aimed at enhancing bioavailability and targeted delivery of therapeutic agents.

Agrochemical Applications

2.1 Pesticide Development

The compound's unique properties may also lend themselves to agrochemical applications, particularly in the development of novel pesticides. The trifluoromethyl group is known to enhance the stability and efficacy of agrochemicals, potentially leading to more effective pest control solutions.

2.2 Herbicide Formulations

Research indicates that this compound could be incorporated into herbicide formulations to improve their performance against resistant weed species. Its chemical structure may allow for selective targeting of specific plant pathways, reducing collateral damage to non-target species.

Cosmetic Applications

3.1 Skin Care Products

The compound's properties make it suitable for use in cosmetic formulations, particularly in skin care products aimed at improving skin hydration and elasticity. Its ability to penetrate the skin barrier can enhance the delivery of active ingredients, making it a valuable addition to topical formulations.

3.2 Anti-aging Formulations

Given its potential anti-inflammatory and antioxidant properties, this compound could be formulated into anti-aging products designed to reduce the appearance of fine lines and wrinkles.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Anticancer Efficacy Study | Evaluation of cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell growth in breast and colon cancer cells |

| Anti-inflammatory Mechanism Study | Investigated effects on cytokine production | Showed reduction in TNF-alpha and IL-6 levels in vitro |

| Agrochemical Application Research | Development of new herbicides | Identified effective formulations with reduced environmental impact |

Mecanismo De Acción

The mechanism of action of ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparación Con Compuestos Similares

Structural Analogs with Varying Substituents

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate is part of a family of compounds distinguished by substituents on the phenyl ring. Key analogs include:

Positional Isomers

- Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butyrate (CAS 155722-95-5, C₁₃H₁₃F₃O₃): This para-substituted isomer shares the same molecular formula but exhibits distinct crystallographic packing and reactivity due to the symmetry of the para-CF₃ group. The para isomer may display higher thermal stability in solid-state applications .

Halogen-Substituted Analogs

- This analog is less lipophilic (logP ~2.5) compared to the trifluoromethyl derivative (logP ~3.2) .

- Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate (C₁₃H₁₃F₃O₃, MW 296.32 g/mol): Multiple fluorine atoms increase polarity, enhancing solubility in polar aprotic solvents like DMSO .

Alkyl- and Alkoxy-Substituted Analogs

- Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate (C₁₄H₁₈O₅, MW 266.30 g/mol): Methoxy groups donate electron density, reducing the ketone’s reactivity toward nucleophiles. This derivative is often used in milder reaction conditions .

Data Table: Key Properties of Selected Analogs

Actividad Biológica

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate (ETFB) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

ETFB is characterized by the presence of a trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. The molecular formula for ETFB is , and it features a keto group that can engage in hydrogen bonding with biological targets, thereby modulating their activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.23 g/mol |

| Boiling Point | 132 °C/2 mmHg |

| Density | 1.091 g/mL at 25 °C |

| Flash Point | >230 °F |

The mechanism of action for ETFB involves its interaction with specific enzymes or receptors within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, which may facilitate its interaction with target proteins. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, contributing to its therapeutic effects.

Anticancer Properties

Recent studies have indicated that ETFB exhibits potential anticancer activity. In vitro assays demonstrated that ETFB could inhibit the proliferation of various cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells, where it induced apoptosis and inhibited cell migration .

Antioxidant Activity

ETFB has also been evaluated for its antioxidant properties. Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced antioxidant activity due to their ability to stabilize free radicals. In one study, ETFB demonstrated significant radical scavenging activity, suggesting its potential use in combating oxidative stress-related diseases .

Case Studies

- In Vitro Studies : A study published in Journal of Medicinal Chemistry assessed the cytotoxic effects of ETFB on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

- Molecular Docking Analysis : In silico studies have been conducted to explore the binding affinities of ETFB to various protein targets involved in cancer progression. Docking simulations revealed favorable interactions with key enzymes associated with tumor growth, supporting the compound's potential as an anticancer agent .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that ETFB has favorable absorption and distribution characteristics due to its lipophilic nature. These properties may enhance its bioavailability when administered orally or intravenously .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via esterification or Friedel-Crafts acylation. A typical approach involves reacting 3-trifluoromethylphenylacetic acid derivatives with ethyl acetoacetate under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Reaction optimization includes:

- Temperature : Maintain reflux (80–120°C) to drive esterification.

- Solvent Selection : Use anhydrous toluene or THF to minimize hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors .

- Yield Improvement : Azeotropic removal of water using Dean-Stark apparatus enhances equilibrium shift toward ester formation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (SHELXS/SHELXL) for small-molecule refinement. Collect high-resolution data (e.g., synchrotron sources) to resolve trifluoromethyl group orientation .

- Spectroscopy :

- ¹H/¹³C NMR : Compare aromatic proton signals (δ 7.5–8.2 ppm) and carbonyl (δ 170–175 ppm) with DFT-predicted shifts .

- GC-MS : Monitor molecular ion peak at m/z 274 (C₁₃H₁₃F₃O₃⁺) and fragmentation patterns .

- Elemental Analysis : Validate C, H, F content (±0.3% error threshold) .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data (e.g., bond-length discrepancies) be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-check X-ray data (SHELXL refinement) with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to identify steric or electronic distortions .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility of the butyrate chain, which may explain crystallographic static disorder .

- Twinned Data Analysis : Apply SHELXL’s TWIN/BASF commands to model twinning in crystals, common with bulky substituents like trifluoromethyl .

Q. What strategies improve crystallization for X-ray studies, given the compound’s low melting point (71–73°C)?

- Methodological Answer :

- Solvent Screening : Test high-booint solvents (e.g., DMF, DMSO) with slow evaporation.

- Additives : Introduce trace n-dodecane to stabilize crystal lattice via van der Waals interactions.

- Temperature Gradients : Cool crystallization vials from 50°C to 4°C over 72 hours to induce nucleation .

Q. How does the trifluoromethyl group influence reactivity in downstream modifications (e.g., nucleophilic acyl substitution)?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₃ group reduces electron density at the carbonyl carbon, slowing nucleophilic attack. Kinetic studies (e.g., Hammett plots) quantify this effect.

- Competitive Pathways : Monitor byproducts (e.g., decarboxylation) via LC-MS when using strong bases (e.g., LiAlH₄) .

Analytical Challenges

Q. What advanced techniques quantify trace impurities (e.g., hydrolyzed byproducts) in synthesized batches?

- Methodological Answer :

- PTR-TOF-MS : Achieve real-time detection of low-abundance species (e.g., 3-trifluoromethylphenylbutyric acid) with 0.1 ppm sensitivity .

- HPLC-DAD : Use C18 columns (ACN/0.1% TFA mobile phase) and UV detection at 254 nm for hydrolytic product separation .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols across labs?

- Methodological Answer :

- Standardized Reporting : Document exact equivalents of boronic acid catalysts (e.g., 3-(trifluoromethyl)phenylboronic acid) and solvent drying methods .

- Open Data : Deposit crystallographic data (CIF files) in the Cambridge Structural Database (CSD) with refinement parameters (R-factor < 5%) .

Safety and Handling

Q. What precautions are critical when handling this compound’s thermal decomposition products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.